![molecular formula C11H12ClN3O B1299414 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide CAS No. 80028-68-8](/img/structure/B1299414.png)

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

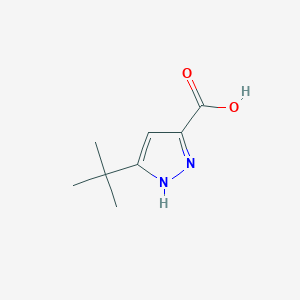

“N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives have been studied for their remarkable medicinal and pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a focus of medicinal chemists due to their potential bioactivity . The synthesis often involves the reaction of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques . The benzimidazole moiety resembles naturally occurring purine nucleotides .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit various chemical reactions. For instance, some compounds have shown to arrest the G2/M phase in cell cycle analysis . Other studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For instance, the molecular weight of “N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide” is 265.31 g/mol .Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzimidazole moiety, such as N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide, have been extensively studied for their antimicrobial properties. These compounds have shown significant activity against a variety of bacterial and fungal strains. For instance, benzimidazole derivatives have been reported to exhibit inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger . The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with nucleic acid function.

Anticancer Potential

Benzimidazole derivatives are also recognized for their potential in cancer therapy. They have been evaluated for antitumor activity against various cancer cell lines, including glioma and hepatocellular carcinoma . These compounds can act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle progression in cancer cells. The ability to modulate these kinases makes benzimidazole derivatives promising candidates for the development of novel anticancer drugs.

Antiprotozoal Activity

The structural framework of benzimidazole is known to confer antiprotozoal activity. Compounds like N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide have been synthesized and tested for their efficacy against protozoan infections. For example, derivatives have shown activity against Trypanosoma species, which are responsible for diseases such as Chagas disease and African sleeping sickness .

Enzyme Inhibition

Benzimidazole derivatives have been explored as enzyme inhibitors, targeting enzymes that are key to the survival of pathogens or cancer cells. They have been shown to inhibit enzymes like topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cells, such as cancer cells or infectious agents .

Drug Development Synthon

The benzimidazole core is a versatile synthon in drug development. It serves as a building block for the synthesis of a wide range of pharmacologically active compounds. Its incorporation into new molecular entities can enhance their bioavailability, stability, and target specificity. This has led to the development of drugs with varied therapeutic applications, including antihistamines, analgesics, antivirals, and antiulcer medications .

Material Science Applications

Beyond biomedical applications, benzimidazole derivatives have found use in material science. Their unique chemical properties make them suitable for the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). The electron-rich nature of the benzimidazole ring contributes to the conductive properties of these materials .

Mechanism of Action

Target of action

Benzimidazole compounds are known to have a wide range of targets due to their versatile structure. They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific target of “N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action of benzimidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interacting with DNA or disrupting microtubule formation .

Biochemical pathways

Benzimidazole compounds can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with DNA synthesis in cancer cells, disrupt normal cell division, or inhibit enzymes involved in various biochemical reactions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary greatly depending on their specific structure. Some benzimidazole derivatives are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of benzimidazole compounds can include inhibition of cell growth, induction of cell death, disruption of normal cellular processes, and modulation of immune responses .

Action environment

The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-7-11(16)13-6-5-10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLTUZHPUOJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)